5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine - 21521-03-9

5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine

Catalog Number: EVT-447987
CAS Number: 21521-03-9
Molecular Formula: C13H11N3O2
Molecular Weight: 241.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine” is a chemical compound with the molecular formula C13H11N3O2 . It is a derivative of 1,3,4-oxadiazol-2-amine, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .


Synthesis Analysis

The synthesis of “5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine” and its derivatives has been reported in the literature . The synthesis involves the design of a series of 2-naphthyloxy derivatives with antiamnesic activity . The synthesized compounds were characterized by spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of “5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine” consists of a 1,3,4-oxadiazol-2-amine core with a 2-naphthyloxy methyl group attached . The molecular weight of the compound is 241.25 .


Chemical Reactions Analysis

The chemical reactions of “5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine” and its derivatives have been studied in the context of their antimicrobial activity . The compounds have shown various antimicrobial activities, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral .

5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives

  • Compound Description: This class of compounds, particularly derivative 5d, exhibited promising antibacterial, antifungal, radical scavenging, and ferric ion (Fe3+) reducing power activities. []

N-Acylated Derivatives of 5-(2-Phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine

  • Compound Description: This series of compounds, synthesized from 5-(2-phenyl-1,8-naphthyridine-3-yl)-1,3,4-oxadiazole-2-amine, were evaluated for their antimicrobial activity. Compounds 6c and 6e demonstrated significant antifungal activity, while 6e also showed good antibacterial properties. Molecular docking studies revealed strong binding affinities to Mtb MurB, particularly for compounds 6f and 6b. []

N‐Phenyl‐5‐[(2‐phenylbenzimidazol‐1‐yl)methyl]‐1,3,4‐oxadiazol‐2‐amine Derivatives

  • Compound Description: This group of compounds, containing an oxadiazole ring, was designed and synthesized to explore their antioxidant and radical scavenging properties. Compounds 34 and 41 exhibited significant DPPH radical scavenging activity. Additionally, compounds 32 and 41 demonstrated potent inhibition of microsomal ethoxyresorufin O-deethylase (EROD) activity. []

5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound, characterized as an energetic material precursor, was synthesized and characterized using various techniques, including NMR, IR, DSC, and X-ray crystallography. The crystal structure analysis revealed intermolecular hydrogen bonds (N-H···N) that contribute to the formation of a wave-like two-dimensional molecular layer. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: This compound, identified as a novel third-generation phosphodiesterase 4 (PDE4) inhibitor, demonstrated potent anti-inflammatory activity in vitro and in vivo, surpassing the efficacy of rolipram, roflumilast, and cilomilast. Importantly, EPPA-1 exhibited a significantly improved therapeutic index due to its low emetogenic potential, as assessed using the pica feeding and α2-adrenoceptor-mediated anesthesia reversal models. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

  • Compound Description: This series of bi-heterocyclic propanamides (7a-l), incorporating both 1,3-thiazole and 1,3,4-oxadiazole rings, were synthesized and evaluated for their urease inhibitory potential. The entire series exhibited promising activity against urease while demonstrating low cytotoxicity in hemolysis assays. These findings were further supported by in silico molecular docking studies. []

5-((styrylsulfonyl)methyl)-1,3,4-Oxadiazol / Thiadiazol-2-amine Derivatives

  • Compound Description: This class of compounds, including both oxadiazole and thiadiazole analogs, was synthesized and tested for antioxidant and anti-inflammatory activities. Notably, 2-amino-3-chloro-N-(5-(4-methylstyrylsulfonylmethyl)-1,3,4-oxadiazol-2-yl)-propanamide (12b) and 3-chloro-N-(5-(4-methylstyrylsulfonylmethyl)-1,3,4-oxadiazol-2-yl)-butanamide (14b) displayed significant antioxidant activity, even greater than the standard ascorbic acid. These two compounds also exhibited promising anti-inflammatory activity. []

N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives

  • Compound Description: These oxadiazole derivatives were synthesized and evaluated for their in vitro anticancer activity against three human tumor cell lines representing cervical, liver, and breast cancer. The compounds demonstrated selectivity towards liver cancer, with the most potent compound exhibiting an IC50 of 2.46 μg/mL. []

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

  • Compound Description: BMS-645737, a potent and selective vascular endothelial growth factor receptor-2 antagonist, underwent extensive metabolism in various species, including the cynomolgus monkey, dog, mouse, and rat. Metabolic pathways included oxidation, conjugation reactions (glucuronidation, sulfation, taurine conjugation), and an unusual N-acetylglucosamine conjugation observed in the monkey. []

5-((Methoxyimino){2-[(2-methylphenoxy)methyl]phenyl}methyl)-N-phenyl-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound's crystal structure was analyzed using X-ray diffraction, revealing the presence of N—H⋯N hydrogen bonds that link molecules into inversion dimers with R 2 2(8) graph-set motifs. []

5-(2-Methylfuran-3-yl)-N-phenyl-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound's crystal structure, determined by X-ray diffraction, revealed a disordered furan ring, an S(6) ring generated by a short intramolecular C—H⋯O contact, and a network of intermolecular interactions, including N—H⋯N hydrogen bonds, C—H⋯π, and π–π interactions. []

N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides

  • Compound Description: This series of molecules, containing multiple functional groups including ether, 1,3,4-oxadiazole, thioether, hydrazone, and azomethine, were synthesized and evaluated for their antibiotic effects against Gram-positive and Gram-negative bacteria and for their lipoxygenase activity. Notably, compounds 8m and 8i showed substantial antibacterial and lipoxygenase inhibitory activities, respectively. []

N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine

  • Compound Description: This series of oxadiazole analogues was synthesized and tested for their antiproliferative and antimicrobial activities. Compounds N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5c), N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5f) and N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5g) showed promising antiproliferative activity against various cancer cell lines, particularly HOP-92 (Non-Small Cell Lung Cancer). Additionally, N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5b) and N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5f) exhibited significant antibacterial and antifungal activities, respectively. []

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride

  • Compound Description: This compound, a heterocyclic 1,3,4-oxadiazole derivative, was synthesized from 1-isonicotinoyl-4-phenylthiosemicarbazide through a reaction with Fe(II) salts. The compound's crystal structure, analyzed using X-ray diffraction, revealed a nearly planar structure with intramolecular hydrogen bonds (N—H···Cl, C—H···N, C—H···Cl) contributing to its stability. The crystal packing was further stabilized by intermolecular hydrogen bonds (N—H···N, C—H···N, C—4···Cl), forming a three-dimensional network. []
  • Compound Description: This compound was synthesized using a CoII-catalyzed method and its crystal structure was determined using X-ray diffraction, revealing the presence of a symmetric N⋯H+⋯N unit. []

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

  • Compound Description: The crystal structure of this compound was analyzed using X-ray diffraction, revealing a conformation where the substituted benzene ring is nearly orthogonal to the oxadiazoline ring. The crystal packing is characterized by N—H⋯O hydrogen bonds forming C(10) chains and further stabilized by C—H⋯O, C—H⋯π, and weak aromatic π–π stacking interactions. []

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

  • Compound Description: This imidazole compound was synthesized and characterized using X-ray diffraction and nuclear magnetic resonance, confirming its structure and providing insights into its molecular geometry. [, ]

5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound's crystal structure was determined using X-ray crystallography, revealing that it crystallizes with two nearly identical molecules in the asymmetric unit. The crystal packing is stabilized by N-(HN)-N-... hydrogen bonds and π-π stacking interactions. []

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

  • Compound Description: This series of novel bi-heterocycles, incorporating both 1,3-thiazole and 1,3,4-oxadiazole rings, were synthesized and evaluated for their therapeutic potential against Alzheimer's disease and diabetes, supported by in silico studies. Several compounds showed promising inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase. []

5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine derivatives

  • Compound Description: This study focused on synthesizing and characterizing new 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine derivatives through acylation, urea formation, and thiazolidinone ring formation reactions. The synthesized compounds were characterized using various spectroscopic techniques, including mass spectrometry, 1H NMR, and 13C NMR. [, ]

N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues

  • Compound Description: These novel oxadiazole analogues were synthesized and screened for their anticancer activity against a panel of human cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) exhibited the most potent activity with a mean growth percent (GP) of 62.61. N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine (4u) showed the highest growth inhibition on the MDA-MB-435 melanoma cell line (GP = 6.82). []

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

  • Compound Description: The crystal structure of this compound, determined via X-ray diffraction, revealed that it crystallizes in the monoclinic space group P21. Its crystal packing is characterized by C—H⋯N and C—H⋯O contacts. []

Honokiol Derivatives Bearing 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones

  • Compound Description: This study involved the synthesis of novel honokiol analogs by introducing various 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-one moieties. These derivatives were evaluated for their antiviral entry activities against the SARS-CoV-2 virus in a pseudovirus model. Notably, compounds 6a and 6p demonstrated significant antiviral entry activity. []

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System

  • Compound Description: This study focused on designing and synthesizing a new hybrid heterocyclic ring system with enhanced antibacterial properties. This system combined a thiazole ring and an oxadiazole ring, both known for their biological activities. The synthesized compounds exhibited significant antibacterial activity. []

Substituted N-[(1,3,4-Oxadiazol-2-yl)Methyl]benzamines

  • Compound Description: This research involved the synthesis and evaluation of a series of substituted N-[(1,3,4-oxadiazol-2-yl)methyl]benzamines for their antiproliferative and antioxidant properties. Compound 2-(5-((3-Chloro-4-fluorophenylamino)methyl)-1,3,4-oxadiazol-2-yl)phenol (6e) exhibited potent antiproliferative activity against several cancer cell lines. Compounds 6e and 6c demonstrated promising antioxidant activities. []

N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide Analogues

  • Compound Description: This study explored N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides as potential alkaline phosphatase inhibitors. The synthesized compounds were evaluated for their inhibitory activity against alkaline phosphatase. Compound 6i exhibited the most potent inhibitory activity. Molecular docking studies were performed to understand the binding interactions of these compounds with the target enzyme. []

3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives

  • Compound Description: This study describes the synthesis and biological evaluation of a series of 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives. These compounds were evaluated for their antibacterial, antifungal, and antioxidant activities, showing promising results. []

2-[3-Acetyl-5-(2-chloro-3-pyridyl)-2-methyl-2,3-dihydro-1,3,4-oxadiazol-2-yl]-4-fluorophenyl acetate

  • Compound Description: The crystal structure of this compound was determined using X-ray diffraction, providing detailed information about its molecular geometry and conformation. []

3-[(5-Chloro-2-hydroxyphenyl)methyl]-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2(3H)-one (BMS-191011)

  • Compound Description: BMS-191011 is a potent opener of large-conductance Ca2+-activated potassium (maxi-K) channels and showed efficacy in in vivo stroke models. Its poor aqueous solubility prompted further structural modifications to improve its solubility profile. []

Properties

CAS Number

21521-03-9

Product Name

5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine

IUPAC Name

5-(naphthalen-2-yloxymethyl)-1,3,4-oxadiazol-2-amine

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

InChI

InChI=1S/C13H11N3O2/c14-13-16-15-12(18-13)8-17-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H2,14,16)

InChI Key

YGPJWTMEQOEURZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=NN=C(O3)N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=NN=C(O3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.